molecular formula C17H14N4O3S B4764333 N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No. B4764333
M. Wt: 354.4 g/mol
InChI Key: UNWXNWGWGWRBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research applications.

Mechanism of Action

The exact mechanism of action of N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is not fully understood, but it is thought to act by inhibiting key enzymes involved in cell proliferation and survival pathways. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may be one mechanism by which it exerts its anti-cancer effects.
Biochemical and Physiological Effects:
N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-proliferative effects on cancer cells, this compound has been shown to have anti-inflammatory effects and to modulate the activity of certain neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide in lab experiments is its potent anti-proliferative effects on cancer cells, which make it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.

Future Directions

There are many potential future directions for research on N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide. Some possible areas of research could include further studies of the compound's mechanism of action, exploration of its potential applications in other areas of scientific research, and development of more efficient synthesis methods for producing the compound in larger quantities.

Scientific Research Applications

N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, making it a promising candidate for further development as a cancer treatment.

properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11-3-2-4-12(9-11)10-15-19-20-17(25-15)18-16(22)13-5-7-14(8-6-13)21(23)24/h2-9H,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWXNWGWGWRBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 3
N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

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